molecular formula C17H15ClFN3O3S2 B2536918 N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 1031956-21-4

N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2536918
CAS No.: 1031956-21-4
M. Wt: 427.89
InChI Key: SPCFZMHGANGCEE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazine ring fused to a benzene moiety. Key structural attributes include:

  • A 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen.
  • A thioether linkage connecting the acetamide to a 4-ethyl-substituted 1,1-dioxidobenzo[e][1,2,4]thiadiazine ring.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3S2/c1-2-22-14-5-3-4-6-15(14)27(24,25)21-17(22)26-10-16(23)20-13-8-7-11(18)9-12(13)19/h3-9H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCFZMHGANGCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₇H₁₅ClFN₃O₃S₂
  • Molecular Weight : 427.9 g/mol
  • CAS Number : 1029734-74-4

Biological Activities

Research indicates that derivatives of thiadiazine compounds exhibit a range of biological activities. The specific compound has shown promise in several areas:

1. Anticancer Activity

Studies have demonstrated that certain thiadiazine derivatives possess anticancer properties. In vitro assays against various cancer cell lines, including MCF-7 (human breast cancer), have indicated significant cytotoxic effects. Compounds similar to this compound have been reported to inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis .

2. Antibacterial and Antiviral Properties

Thiadiazine derivatives have also been evaluated for their antibacterial and antiviral activities. For instance, certain compounds showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. Additionally, antiviral assays indicated potential efficacy against HIV strains .

3. Anti-inflammatory Effects

Research suggests that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiadiazine core.
  • Substitution reactions to introduce the chloro and fluoro groups.
  • Final acetamide formation through acylation reactions.

These methods are crucial for optimizing yield and purity of the final product .

Case Study 1: Anticancer Screening

A study involving a series of thiadiazine derivatives demonstrated that modifications at the phenyl ring significantly influenced anticancer activity. Specifically, compounds with electron-withdrawing groups exhibited higher potency against MCF-7 cells compared to their electron-donating counterparts.

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Apoptosis induction
Compound B10.0Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various thiadiazine derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli15
Compound DS. aureus12

These results indicate that structural variations can lead to significant differences in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1,2,4-Triazole Derivatives ()

Compounds 7–9 in are 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , featuring a triazole core instead of thiadiazine. Key differences:

  • Tautomerism : Triazoles exist in equilibrium between thione and thiol tautomers, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the thiadiazine sulfone in the target compound lacks tautomeric flexibility.
  • Synthetic Routes : Triazoles derive from hydrazinecarbothioamide cyclization, whereas thiadiazines may require alternative ring-closing strategies.
Thiazolidinone-Indole Hybrid ()

The compound N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide combines a thiazolidinone ring with an indole moiety. Comparison highlights:

  • Electron-Withdrawing Groups: Both compounds incorporate sulfone (-SO₂) and chloroaryl groups, but the thiazolidinone-indole hybrid includes a conjugated system that may enhance π-π stacking interactions.

Acetamide Backbone Modifications

Halogen-Substituted Acetamides ()
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : The nitro group enhances electrophilicity, while the methylsulfonyl moiety mirrors the sulfone in the thiadiazine ring of the target compound. Structural analysis shows nitro groups induce planar distortion in aryl rings (O1–N1–C3–C2 torsion angle: -16.7°) .

Thioether-Linked Derivatives

Thiazole-Sulfonyl Acetamide ()

N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12a) shares a thioether linkage and sulfonyl group with the target compound. Differences include:

  • Synthetic Methodology : Compound 12a uses carbodiimide coupling, whereas the target compound may require nucleophilic substitution for thioether formation .

Structural and Spectral Data Comparison

Compound Name Core Structure Key Substituents IR Peaks (cm⁻¹) Reference
Target Compound Thiadiazine sulfone 4-Cl-2-F-phenyl, ethyl, thioacetamide C=S ~1247–1255
1,2,4-Triazole-3-thiones (7–9) 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-F-phenyl C=S 1247–1255
N-(4-Chloro-2-nitrophenyl)-... () Acetamide 4-Cl-2-NO₂-phenyl, methylsulfonyl N/A
2-Chloro-N-(4-TFM phenyl)acetamide Acetamide 4-CF₃-phenyl, chloro N/A

Research Findings and Implications

  • Electronic Effects : Sulfone and halogen substituents enhance stability and modulate electron density, critical for receptor binding .
  • Synthetic Flexibility : Thiadiazine derivatives require tailored cyclization methods compared to triazoles or thiazoles, impacting scalability .

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